molecular formula C25H27N3O B11679797 N-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-(2-methoxyphenyl)piperazin-1-amine

N-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-(2-methoxyphenyl)piperazin-1-amine

Cat. No.: B11679797
M. Wt: 385.5 g/mol
InChI Key: JZGINZVEBSEWOZ-LHLOQNFPSA-N
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Description

N-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-(2-methoxyphenyl)piperazin-1-amine is a complex organic compound that features a biphenyl group, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-(2-methoxyphenyl)piperazin-1-amine typically involves the condensation of biphenyl-4-carbaldehyde with 4-(2-methoxyphenyl)piperazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-(2-methoxyphenyl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Halides (e.g., bromine, chlorine), hydroxyl groups (OH⁻)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, hydroxylated derivatives

Scientific Research Applications

N-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-(2-methoxyphenyl)piperazin-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-(2-methoxyphenyl)piperazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-(2-methoxyphenyl)piperazin-1-amine is unique due to its combination of a biphenyl group, a piperazine ring, and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H27N3O

Molecular Weight

385.5 g/mol

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-phenylphenyl)ethanimine

InChI

InChI=1S/C25H27N3O/c1-20(21-12-14-23(15-13-21)22-8-4-3-5-9-22)26-28-18-16-27(17-19-28)24-10-6-7-11-25(24)29-2/h3-15H,16-19H2,1-2H3/b26-20+

InChI Key

JZGINZVEBSEWOZ-LHLOQNFPSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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